molecular formula C24H21F2N5O2 B14124135 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No.: B14124135
M. Wt: 449.5 g/mol
InChI Key: GXCVEAVGJPJNRX-UHFFFAOYSA-N
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Description

9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 4-butoxyphenylhydrazine with 3,5-difluorobenzyl bromide to form the corresponding hydrazone. This intermediate is then cyclized with appropriate reagents to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its effects on cellular signaling pathways and its ability to modulate biological processes .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key cellular processes. For example, it may inhibit receptor tyrosine kinases, leading to the suppression of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one apart is its unique combination of functional groups and its specific biological activity. The presence of the butoxyphenyl and difluorobenzyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H21F2N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

11-(4-butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

InChI

InChI=1S/C24H21F2N5O2/c1-2-3-10-33-20-6-4-17(5-7-20)21-14-22-23-28-31(15-16-11-18(25)13-19(26)12-16)24(32)29(23)8-9-30(22)27-21/h4-9,11-14H,2-3,10,15H2,1H3

InChI Key

GXCVEAVGJPJNRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC(=CC(=C5)F)F)C3=C2

Origin of Product

United States

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